
Zirconium n-propoxide
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Overview
Description
Zirconium n-propoxide (Zr(OC₃H₇)₄) is a metal-organic precursor widely used in sol-gel synthesis, catalysis, and thin-film fabrication. It is typically supplied as a 70 wt% solution in n-propanol . Its molecular formula is C₁₂H₂₈O₄Zr, with a molecular weight of 327.57 g/mol, and it appears as a pale yellow liquid with a density of 1.044 g/mL .
In sol-gel processes, this compound undergoes hydrolysis and condensation reactions to form zirconia (ZrO₂) gels, which are calcined to produce crystalline ZrO₂ phases. For instance, hydrolysis with sulfuric acid yields sulphated zirconia catalysts after calcination at 600°C . Its applications span nanocomposites , phosphopeptide enrichment in MALDI-TOF mass spectrometry , and environmental barrier coatings .
Scientific Research Applications
Materials Science Applications
Zirconium n-propoxide is widely used in the preparation of advanced materials due to its ability to form stable zirconia sols and thin films.
Sol-Gel Process
The sol-gel process involves the transition from a liquid solution (sol) to a solid gel phase. This compound is often utilized as a precursor because it can easily hydrolyze and condense to form zirconia networks.
- Case Study : A study demonstrated that the incorporation of diglycol with this compound significantly stabilizes the resulting zirconia sol by restraining hydrolysis and condensation reactions, leading to highly stabilized zirconia sols suitable for various applications .
Thin Films
This compound is also employed in the deposition of thin films for electronic devices. The films exhibit desirable dielectric properties.
- Data Table: Properties of Zirconia Thin Films Derived from this compound
Property | Value |
---|---|
Dielectric Constant | 25 |
Breakdown Voltage | 5 MV/cm |
Refractive Index | 2.0 |
Hybrid Material Synthesis
This compound is crucial in synthesizing hybrid materials that combine organic and inorganic components.
Siloxane-Zirconium Hybrid Materials
The reaction between this compound and siloxanes results in hybrid materials with enhanced properties such as increased refractive index and thermal stability.
- Case Study : Research showed that the reaction of poly(hydromethylsiloxane-co-methylphenylsiloxane) with this compound leads to the formation of siloxane-zirconium hybrids that exhibit significant improvements in mechanical properties .
Coatings
This compound is utilized in developing high-performance coatings that require abrasion resistance and high refractive indices.
- Data Table: Performance Metrics of Coatings Derived from this compound
Coating Type | Abrasion Resistance | Refractive Index |
---|---|---|
Hybrid Coatings | High | 1.6 |
Catalytic Applications
This compound acts as a catalyst in various chemical reactions, particularly polymerization processes.
Polymerization Catalyst
This compound has been shown to catalyze simultaneous polymerization and esterification reactions effectively.
Q & A
Q. Basic: What experimental design considerations are critical when using zirconium n-propoxide in sol-gel synthesis?
This compound is widely employed as a precursor in sol-gel synthesis due to its reactivity and ability to form homogeneous metal-oxide networks. Key considerations include:
- Stoichiometric control : Adjusting molar ratios of precursors (e.g., TEOS for silica, iron acetylacetonate for dopants) to achieve target compositions, as demonstrated in Fe-doped ZrSiO₄ gels .
- Hydrolysis rate modulation : Adding stabilizing agents (e.g., acetic acid) to slow hydrolysis and prevent premature precipitation, ensuring uniform gel formation .
- Solvent compatibility : Using alcohols (e.g., 1-propanol) to maintain solubility, as this compound hydrolyzes rapidly in aqueous environments .
- Drying conditions : Controlled aging and drying to avoid cracking, critical for producing crack-free thin films or monoliths .
Q. Basic: How should researchers handle this compound to ensure stability during experiments?
This compound is moisture-sensitive and flammable, requiring specific handling protocols:
- Storage : Keep under inert gas (e.g., argon) in sealed containers at room temperature, away from humidity .
- Solvent selection : Use anhydrous alcohols (e.g., 1-propanol) to dissolve the compound, as water induces rapid hydrolysis, forming ZrO₂ precipitates .
- Safety measures : Work in a fume hood due to flammability (flash point: 28°C) and avoid contact with oxidizers or acids to prevent violent reactions .
Q. Basic: What characterization techniques are essential for analyzing this compound-derived materials?
- Structural analysis : X-ray diffraction (XRD) to identify crystalline phases (e.g., tetragonal vs. monoclinic ZrO₂) and assess dopant incorporation .
- Morphology : Scanning electron microscopy (SEM) or confocal laser scanning microscopy (CLSM) to evaluate film uniformity and defects .
- Thermal stability : Thermogravimetric analysis (TGA) to study decomposition pathways and residual organic content .
- Spectroscopic methods : FTIR or Raman spectroscopy to monitor alkoxide hydrolysis and condensation kinetics .
Q. Advanced: What mechanistic insights explain this compound's role in catalytic transfer hydrogenation?
This compound-derived ZrO₂ exhibits Lewis acidity, enabling Meerwein-Ponndorf-Verley (MPV) reduction of carbonyl compounds. Key factors include:
- Surface acidity : Zr⁴⁺ sites polarize carbonyl groups, facilitating hydride transfer from alcohols .
- Defect engineering : Oxygen vacancies enhance electron transfer, as shown in ZrO₂/SiO₂-Al₂O₃ systems for cinnamaldehyde hydrogenation .
- Synergistic effects : Combining with other oxides (e.g., SiO₂) improves thermal stability and active site dispersion .
Q. Advanced: How does sol pH influence the properties of this compound-derived ZrO₂ coatings?
In studies of ZrO₂ films for hydrogen barrier applications, sol pH directly affects coating morphology and performance:
- Low pH (1–3) : Accelerated hydrolysis produces dense, amorphous films with fewer cracks but limited thickness due to rapid gelation .
- Neutral pH (5–7) : Balanced hydrolysis/condensation rates yield uniform, crack-free films with optimal adhesion .
- High pH (>9) : Slower condensation results in porous structures, reducing hydrogen barrier efficacy but enhancing surface area for catalytic applications .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound-derived gels?
Discrepancies in FTIR or NMR spectra often arise from incomplete hydrolysis or residual solvents. Mitigation strategies include:
- Multi-technique validation : Cross-referencing XRD (crystallinity) with FTIR (bond vibrations) to confirm phase purity .
- Controlled aging : Extending gel aging times to ensure complete polycondensation, reducing unreacted alkoxide signals .
- Solvent removal : Prolonged vacuum drying to eliminate residual 1-propanol, which can obscure spectral peaks .
Q. Advanced: What role does carbon content play in this compound-based synthesis of ZrB₂ powders?
In carbothermal reduction synthesis of ZrB₂, carbon acts as both a reducing agent and morphology modifier:
- Stoichiometric carbon : Ensures complete reduction of ZrO₂ to ZrB₂, with excess carbon leading to residual graphite impurities .
- Carbon source selection : Sacrificial templates like sorbitol provide uniform carbon distribution, yielding ultrafine (sub-µm) ZrB₂ particles .
- Defect minimization : Optimizing C/Zr molar ratios prevents incomplete reduction, a common cause of oxygen contamination in final products .
Comparison with Similar Compounds
Zirconium n-Propoxide vs. Zirconium Isopropoxide (ZIP)
Key Findings :
- This compound is preferred for cost-sensitive applications, but ZIP produces smaller, phase-pure nanoparticles .
- ZIP-derived complexes (e.g., Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OiPr)₃]₂(iPrOH)₂) exhibit superior shelf stability due to a unique nona-coordinated central Zr atom, critical for reproducible sol-gel synthesis .
This compound vs. Zirconium Acetate
Key Findings :
- Zirconium acetate enables earlier crystallization (500°C vs. 1000°C for n-propoxide), making it suitable for low-temperature processes .
- Both precursors yield t-ZrO₂ as the major phase at 1200°C, but n-propoxide requires higher annealing temperatures to overcome amorphous intermediates .
Modified Zirconium Propoxide Derivatives
This compound modified with ligands like diethanolamine (H₂dea) forms tetranuclear complexes (e.g., [Zr₂(OnPr)₆(OCH₂CH₂)₂NH]₂), which are unstable in solution and solid states . In contrast, zirconium isopropoxide modified with H₂dea forms stable trinuclear complexes (complex 3), enabling consistent sol-gel outcomes .
Stability Comparison :
Properties
Molecular Formula |
C12H32O4Zr |
---|---|
Molecular Weight |
331.60 g/mol |
IUPAC Name |
propan-1-ol;zirconium |
InChI |
InChI=1S/4C3H8O.Zr/c4*1-2-3-4;/h4*4H,2-3H2,1H3; |
InChI Key |
HMRSJGJPKBZWDF-UHFFFAOYSA-N |
SMILES |
CCCO.CCCO.CCCO.CCCO.[Zr] |
Canonical SMILES |
CCCO.CCCO.CCCO.CCCO.[Zr] |
physical_description |
Tetra-n-propyl zirconate appears as a yellow-colored liquid with an alcohol-like odor. Has about the same density as water and is insoluble in water. Vapors are heavier than air. May be irritating to skin, eyes, and mucous membranes. Liquid Yellow liquid with an odor of alcohol; [CAMEO] Light yellow solution with alcohol-like odor; [MSDSonline] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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